CYH33 methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CYH33 methanesulfonate is an orally bioactive, selective phosphoinositide 3-kinase alpha (PI3Kα) inhibitor. It has shown potent activity against various types of cancer cells, including breast cancer and non-small cell lung cancer cells . The compound inhibits the phosphorylation of Akt and ERK, leading to significant G1 phase arrest in cancer cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of CYH33 methanesulfonate involves multiple steps, including the preparation of the core structure and subsequent functionalization to achieve the desired selectivity and potency. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods
Industrial production methods for this compound are also proprietary. it is known that the compound is produced under stringent conditions to ensure high purity and consistency, typically exceeding 98% purity .
化学反応の分析
Types of Reactions
CYH33 methanesulfonate primarily undergoes phosphorylation inhibition reactions. It inhibits the phosphorylation of Akt and ERK, which are crucial signaling molecules in cancer cell proliferation .
Common Reagents and Conditions
The compound is used in various in vitro and in vivo studies under controlled conditions. Common reagents include cell culture media, specific inhibitors, and antibodies for detecting phosphorylation levels .
Major Products Formed
The major products formed from the reactions involving this compound are the dephosphorylated forms of Akt and ERK, leading to cell cycle arrest and inhibition of cancer cell growth .
科学的研究の応用
CYH33 methanesulfonate has a wide range of scientific research applications:
Cancer Research: It is used extensively in preclinical studies to investigate its efficacy against various cancer types, including breast cancer and esophageal squamous cell carcinoma
Drug Resistance Studies: Research has focused on understanding the mechanisms of acquired resistance to this compound and identifying combinatorial regimens to overcome this resistance.
作用機序
CYH33 methanesulfonate exerts its effects by selectively inhibiting PI3Kα. This inhibition leads to the suppression of the PI3K/Akt signaling pathway, which is crucial for cell growth and survival . The compound induces G1 phase arrest in cancer cells, thereby inhibiting their proliferation . Additionally, it modulates the tumor microenvironment by enhancing the activity of immune cells .
類似化合物との比較
Similar Compounds
Alpelisib: Another PI3Kα-selective inhibitor used in cancer therapy.
Buparlisib: A pan-PI3K inhibitor that targets multiple isoforms of PI3K.
Uniqueness
CYH33 methanesulfonate is unique due to its high selectivity for PI3Kα and its potent activity against solid tumors . Unlike other inhibitors, it has shown superior efficacy in preclinical models and has the potential to overcome resistance mechanisms that limit the effectiveness of other PI3K inhibitors .
特性
CAS番号 |
1494684-33-1 |
---|---|
分子式 |
C25H33F3N8O8S2 |
分子量 |
694.7 g/mol |
IUPAC名 |
methanesulfonic acid;methyl N-[5-[6-[(4-methylsulfonylpiperazin-1-yl)methyl]-4-morpholin-4-ylpyrrolo[2,1-f][1,2,4]triazin-2-yl]-4-(trifluoromethyl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C24H29F3N8O5S.CH4O3S/c1-39-23(36)29-20-12-18(24(25,26)27)17(13-28-20)21-30-22(33-7-9-40-10-8-33)19-11-16(15-35(19)31-21)14-32-3-5-34(6-4-32)41(2,37)38;1-5(2,3)4/h11-13,15H,3-10,14H2,1-2H3,(H,28,29,36);1H3,(H,2,3,4) |
InChIキー |
CYWUJTNXNJVGLY-UHFFFAOYSA-N |
正規SMILES |
COC(=O)NC1=NC=C(C(=C1)C(F)(F)F)C2=NN3C=C(C=C3C(=N2)N4CCOCC4)CN5CCN(CC5)S(=O)(=O)C.CS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。